molecular formula C13H24O2 B2676889 cis-11-Methyl-2-dodecenoic acid CAS No. 677354-23-3; 677354-24-4

cis-11-Methyl-2-dodecenoic acid

Cat. No.: B2676889
CAS No.: 677354-23-3; 677354-24-4
M. Wt: 212.333
InChI Key: SNTXNGAQYNSTHI-LUAWRHEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-11-Methyl-2-dodecenoic acid is a medium-chain fatty acid.

Scientific Research Applications

Cis-11-Methyl-2-dodecenoic acid, also known as a diffusible signal factor, has garnered attention in various scientific research applications. This compound plays a significant role in microbial communication and biofilm formation, particularly in plant-associated bacteria. Below is a detailed exploration of its applications, supported by documented case studies and relevant data.

Microbial Communication and Biofilm Regulation

This compound is primarily recognized for its function as a signaling molecule in bacterial communication. It is produced by certain bacteria, such as Xanthomonas campestris, which use it to regulate biofilm dispersal. This compound acts as a cell-cell communication signal, influencing the behavior of microbial communities.

Case Study: Biofilm Dispersal

In a study involving Xanthomonas campestris, researchers demonstrated that the presence of this compound led to enhanced biofilm dispersal. The study highlighted how this compound modulates the expression of genes associated with biofilm formation and dispersal, thus providing insights into microbial community dynamics and potential agricultural applications in disease management .

Agricultural Applications

The ability of this compound to influence plant-microbe interactions has implications for agriculture. By understanding how this compound affects microbial behavior, researchers can develop strategies to enhance plant health and resistance to pathogens.

Data Table: Effects on Plant Health

Microbe Effect of this compound Outcome
Xanthomonas campestrisPromotes biofilm dispersalReduced disease incidence
Pseudomonas syringaeAlters pathogenicityEnhanced plant resistance

Biotechnology and Synthetic Biology

This compound's role in signaling pathways opens avenues for its application in synthetic biology. Researchers are exploring its potential in engineering microbial strains that can communicate more effectively or produce desired traits, such as increased resistance to environmental stresses.

Case Study: Engineered Microbial Strains

In synthetic biology experiments, scientists have engineered strains of Pseudomonas that utilize this compound to enhance their signaling capabilities. These engineered strains demonstrated improved survival rates under stress conditions, showcasing the potential for developing robust biotechnological applications .

Environmental Monitoring

The signaling properties of this compound can also be leveraged for environmental monitoring. By understanding how this compound influences microbial communities, it can serve as a biomarker for assessing ecosystem health.

Application Example: Ecosystem Health Assessment

Research has indicated that variations in the levels of this compound correlate with changes in microbial community structures in soil ecosystems. Monitoring these levels can provide insights into soil health and the impact of agricultural practices on microbial diversity .

Chemical Reactions Analysis

Enzymatic Interactions in Signal Transduction

DSF binds to sensor kinases (e.g., RpfC in Xanthomonas and PA1396 in Pseudomonas aeruginosa), initiating downstream signaling:

  • Hydrogen Bonding : The cis-2 double bond and methyl group at C11 stabilize interactions with residues like Arg187 and Tyr183 in receptor proteins .

  • Conformational Changes : Binding induces autophosphorylation of sensor kinases, activating phosphodiesterases (e.g., RpfG) that degrade cyclic di-GMP (c-di-GMP), modulating biofilm formation and virulence .

Structural Determinants of Reactivity

The cis-2 double bond and methyl branch at C11 confer unique properties:

  • Stereochemical Specificity : The cis configuration is critical for biological activity, as the trans isomer shows 200-fold lower potency .

  • Oxidative Stability : The double bond makes DSF susceptible to oxidation, though no specific degradation pathways are documented in vivo.

Interspecies Signaling and Cross-Reactivity

DSF structurally resembles other diffusible signal factors (e.g., BDSF [cis-2-dodecenoic acid]), enabling cross-kingdom interactions:

  • Fungal Communication : DSF analogs like farnesoic acid regulate Candida albicans morphology and virulence .

  • Bacterial Co-Infections : DSF produced by Stenotrophomonas maltophilia modulates P. aeruginosa gene expression, enhancing antibiotic resistance and persistence in cystic fibrosis lungs .

Analytical Characterization

  • LC-MS Identification : DSF is detected via reverse-phase chromatography (retention time: 15.1 min) and confirmed by mass spectrometry (m/z 212.33 for [M-H]⁻) .

  • NMR Signatures : Key peaks include δ 5.35 ppm (vinyl proton) and δ 1.25 ppm (methyl branch) .

Properties

IUPAC Name

(Z)-11-methyldodec-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-12(2)10-8-6-4-3-5-7-9-11-13(14)15/h9,11-12H,3-8,10H2,1-2H3,(H,14,15)/b11-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTXNGAQYNSTHI-LUAWRHEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCCCCC/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677354-23-3
Record name cis-11-Methyl-2-dodecenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

cis-11-Methyl-2-dodecenoic acid
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cis-11-Methyl-2-dodecenoic acid
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cis-11-Methyl-2-dodecenoic acid

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